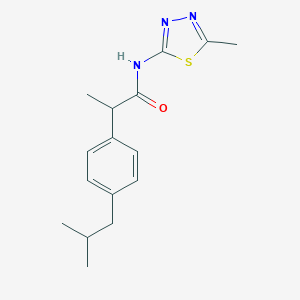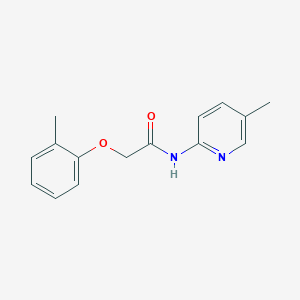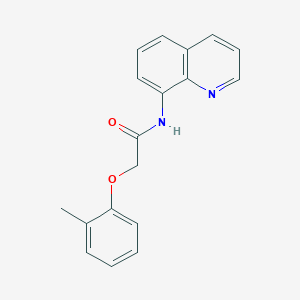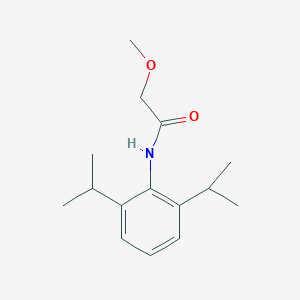
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as IBPT and is a member of the thiadiazole family of compounds. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of IBPT is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and viral cells. This leads to the disruption of essential cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
IBPT has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has also been found to have a positive effect on lipid metabolism and glucose homeostasis.
Advantages and Limitations for Lab Experiments
IBPT has several advantages for use in lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, its limited solubility and stability can pose challenges for its use in certain experiments.
Future Directions
There are several future directions for research on IBPT, including:
1. Investigating its potential applications in the development of new drugs for the treatment of bacterial, fungal, and viral infections.
2. Exploring its potential use in the treatment of metabolic disorders such as diabetes and obesity.
3. Studying its potential as a natural pesticide for use in agriculture.
4. Investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploring its potential as a therapeutic agent for the treatment of cancer.
In conclusion, IBPT is a promising compound that has gained significant attention in the scientific community for its potential applications in various fields. Its diverse range of biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for its exploration.
Synthesis Methods
The synthesis of IBPT involves the reaction of 4-isobutylacetophenone with thiosemicarbazide in the presence of acetic acid to form 4-isobutylthiosemicarbazone. This compound is then reacted with methyl iodide to form 2-(4-isobutylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Scientific Research Applications
IBPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. It has been found to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(20)17-16-19-18-12(4)21-16/h5-8,10-11H,9H2,1-4H3,(H,17,19,20) |
InChI Key |
ITMYVGBVWNHRNL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)

![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)